5-chloro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
Descripción
This compound is a sulfonamide derivative featuring a 5-chloro-2-methoxybenzene core linked to a 4-(6-morpholinopyridazin-3-yl)phenyl group.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O4S/c1-29-19-8-4-16(22)14-20(19)31(27,28)25-17-5-2-15(3-6-17)18-7-9-21(24-23-18)26-10-12-30-13-11-26/h2-9,14,25H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOWWVOQNBXOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
5-Chloro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the treatment of various diseases. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C23H26ClN2O5S
- Molecular Weight : 466.99 g/mol
- IUPAC Name : 5-chloro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide
This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Research indicates that this compound may function as a selective inhibitor of specific kinases involved in signaling pathways related to inflammation and cancer. The inhibition of these pathways can lead to reduced cell proliferation and apoptosis in cancer cells, making it a candidate for anticancer therapies.
Anticancer Properties
Several studies have investigated the anticancer potential of compounds similar to 5-chloro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines, including:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |
| Compound B | HeLa (Cervical Cancer) | 3.14 ± 0.29 | Inhibits cell proliferation |
These results suggest that the compound may exhibit similar biological activity, potentially leading to its development as an anticancer agent.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6, which are associated with various inflammatory diseases. This could make it useful in treating conditions like rheumatoid arthritis or other autoimmune disorders.
Case Studies and Research Findings
- In Vivo Studies : In animal models, administration of similar compounds has resulted in significant reductions in tumor size and improved survival rates when combined with existing chemotherapy agents.
- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of related sulfonamide compounds in patients with advanced cancers, focusing on their safety profiles and therapeutic outcomes.
- Pharmacokinetics : Studies indicate that the compound has favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, which are crucial for effective therapeutic use.
Future Directions
Given the promising biological activities observed with related compounds, further research into 5-chloro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide is warranted. Areas for future investigation include:
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
- Combination Therapies : Evaluating the efficacy of this compound in combination with other therapeutic agents.
- Expanded Clinical Trials : Conducting Phase II and III trials to establish its effectiveness across different cancer types and inflammatory diseases.
Aplicaciones Científicas De Investigación
Anti-Cancer Research
Recent studies have highlighted the potential of 5-chloro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide as an anti-cancer agent. The compound has been synthesized and evaluated for its efficacy against various cancer cell lines.
Case Study: Synthesis and Evaluation
A study published in Medicinal Chemistry reported on the synthesis of derivatives of this compound and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the chemical structure can enhance anti-cancer activity. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15.0 | Apoptosis |
| Compound B | HeLa | 10.5 | Apoptosis |
Inflammation Modulation
The compound has also been studied for its role in modulating inflammatory responses. Research indicates that it may inhibit specific pathways associated with inflammation, making it a candidate for treating inflammatory diseases.
Neuroprotective Effects
Emerging research suggests that 5-chloro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide may exhibit neuroprotective effects. This application is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Research Findings
A study investigating neuroprotective agents found that compounds similar to 5-chloro-2-methoxy-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzenesulfonamide demonstrated potential in protecting neuronal cells from oxidative stress and apoptosis. This effect is crucial for developing therapies aimed at slowing down neurodegenerative processes .
Comparación Con Compuestos Similares
Structural and Functional Analogues from Literature
Compound 15a ()
- Structure : 5-Chloro-2-methoxy-N-(4-(N-pyridin-2-ylsulfamoyl)phenyl)benzamide.
- Key Differences: Replaces the morpholinopyridazine group with a pyridinylsulfamoyl moiety.
- Activity: α-Amylase inhibition: 44.36% ± 0.01. α-Glucosidase inhibition: Data incomplete but noted as significant.
- Application : Anti-diabetic agent via dual enzyme inhibition.
- ADMET: Not explicitly stated, but pyridine derivatives often exhibit moderate metabolic stability .
Compound 30 ()
- Structure : 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide.
- Key Differences: Contains a salicylamide scaffold and 3-fluorophenyl substituent instead of morpholinopyridazine.
- Activity: PD-L1 inhibition: 57.152% (highest among tested derivatives). Cytotoxicity: Non-toxic to fibroblast cell lines.
- Application : Immune checkpoint inhibitor for cancer therapy .
Compound 52 ()
- Structure : 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide.
- Key Differences: Incorporates a triazine ring and trifluoromethylphenyl group, diverging from the morpholinopyridazine core.
- Physicochemical Properties: Melting point: 277–279°C. Synthetic route: 33-hour reaction with ethanol purification.
Comparative Analysis Table
Mechanistic and Structural Insights
- Morpholinopyridazine vs. Pyridine (Compound 15a): The morpholine ring in the target compound likely improves water solubility compared to pyridine, which is more lipophilic. This could enhance bioavailability. Pyridine derivatives (e.g., 15a) show strong enzyme inhibition but may lack selectivity due to simpler substituents .
- Morpholinopyridazine vs. Triazine (Compound 52): Triazine-based compounds (e.g., 52) exhibit higher thermal stability (melting points >250°C), suggesting robust crystalline structures. The morpholinopyridazine group may offer broader hydrogen-bonding capacity, enhancing target engagement .
- PD-L1 Inhibition (Compound 30): Fluorophenyl and salicylamide groups in Compound 30 contribute to strong PD-L1 binding, whereas the target compound’s morpholinopyridazine may favor kinase or protease inhibition instead .
Q & A
Q. Table 1. Key Spectral Data for Structural Confirmation
| Functional Group | NMR (δ, ppm) | NMR (δ, ppm) | Source |
|---|---|---|---|
| Morpholine (CH₂) | 3.6–3.8 (m, 8H) | 47–67 | |
| Pyridazine (C-6) | 8.2–8.5 (d, Hz) | 152–160 (C=N) | |
| Sulfonamide (SO₂NH) | 10.2 (s, 1H) | 128–130 (SO₂) |
Q. Table 2. Reaction Optimization Parameters
| Reaction Type | Optimal Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Sulfonylation | SOCl₂, DCM, 0°C → RT | 53–73% | Hydrolysis byproducts |
| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 40–62% | Homocoupling impurities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
